1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
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Overview
Description
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[44]non-3-ene-2-thione is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione typically involves multi-step organic reactions. One common method includes the reaction of benzoyl chloride with 4-tert-butylaniline to form an intermediate, which is then cyclized with a suitable reagent to form the spirocyclic structure. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine under controlled temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or tert-butylphenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The pathways involved can include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzoyl-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 1-Benzoyl-3-(4-methylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
- 1-Benzoyl-3-(4-ethylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione
Uniqueness
1-Benzoyl-3-(4-tert-butylphenyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its stability and selectivity in various applications compared to similar compounds.
Properties
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2OS/c1-23(2,3)19-13-11-17(12-14-19)20-22(28)26(24(25-20)15-7-8-16-24)21(27)18-9-5-4-6-10-18/h4-6,9-14H,7-8,15-16H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDBTTUSPNGESL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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